![molecular formula C14H18BFO4 B1377924 [2-氟-4-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]乙酸 CAS No. 1431546-20-1](/img/structure/B1377924.png)
[2-氟-4-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]乙酸
描述
“[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid” is a chemical compound. It is also known as (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯 in Chinese . This compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.05 g/mol . Other physical and chemical properties were not found in the search results.科学研究应用
合成与结构分析
[2-氟-4-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]乙酸及其衍生物在各种合成与结构分析研究中得到应用。一个例子是它们作为具有苯环的硼酸酯中间体,通过三步取代反应获得。它们的结构已通过傅里叶变换红外光谱、核磁共振波谱和质谱等技术得到证实。此外,利用密度泛函理论 (DFT) 研究了它们的分子结构和理化性质,证明与通过单晶 X 射线衍射确定的晶体结构一致。这些化合物对于理解构象分析和分子静电势至关重要,而构象分析和分子静电势对于设计和合成具有所需性质的新分子至关重要 (Huang et al., 2021).
硼化化合物在癌症研究中的应用
在癌症研究中,包括与 [2-氟-4-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]乙酸相关的硼化化合物因其在治疗中的潜力而受到探索。关于含有芳基硼酸衍生物的硼化鏻盐的研究已经证明了它们的合成和体外潜在的细胞毒性。这些化合物表现出选择性的抗肿瘤活性,突出了含硼分子的治疗潜力,可靶向癌细胞 (Morrison et al., 2010).
检测和传感应用
该化合物还被发现可应用于开发检测过氧化氢蒸气的传感器,过氧化氢蒸气是过氧化物基爆炸物的显着标记。通过合成在 H2O2 存在下表现出快速脱硼速度的衍生物,研究人员提高了对 H2O2 蒸气的灵敏度并降低了检测限,使其成为爆炸物检测和环境监测的宝贵工具 (Fu et al., 2016).
电化学应用
此外,这些含硼化合物被用于电化学应用中,例如氟化物穿梭电池的开发。通过研究基于硼的阴离子受体,研究人员旨在通过提高氟离子电导率和溶解度来提高此类电池的性能,证明了该化合物在推进储能技术中的作用 (Kucuk & Abe, 2020).
未来方向
Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions of this compound could involve exploring its potential applications in these areas.
作用机制
Target of Action
It’s known that boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The mode of action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its role as a reagent in Suzuki–Miyaura (SM) coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its organoboron group to a palladium complex .
Biochemical Pathways
The biochemical pathways affected by [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid are primarily those involved in carbon-carbon bond formation, specifically through Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Pharmacokinetics
It’s known that the compound is a stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling . This contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is influenced by various environmental factors. For instance, the compound is known to be stable to water and air, which makes it suitable for use in a variety of reaction conditions .
生化分析
Biochemical Properties
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. This compound is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue .
Cellular Effects
The effects of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that its effects on cellular function can persist, with some reversible changes in gene expression and enzyme activity observed over time .
Dosage Effects in Animal Models
The effects of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and gene expression. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can also affect the synthesis and degradation of key metabolites, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is transported and distributed through specific transporters and binding proteins. It can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .
属性
IUPAC Name |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-12(17)18)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMBNFNHXUBERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




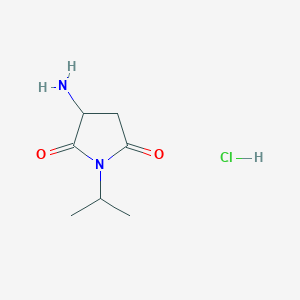
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)
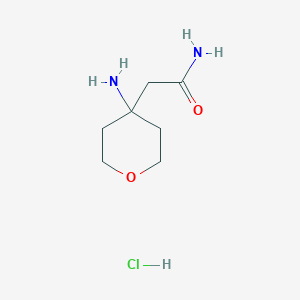

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)
![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
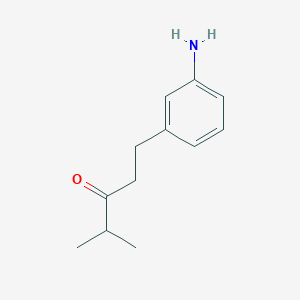
![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)
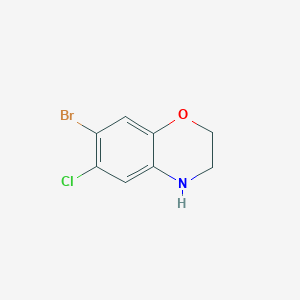

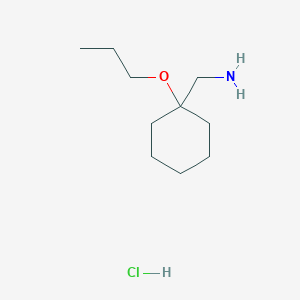
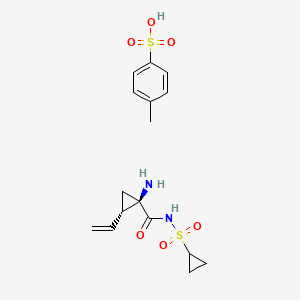
![4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1377863.png)